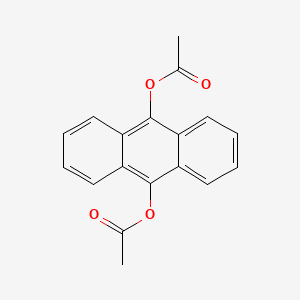
9,10-Anthracenediol, diacetate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of anthracene derivatives like 9,10-Anthracenediol, diacetate involves complex organic reactions. For example, the preparation of benz[a]anthracene oxides and their metabolism by rat liver preparations has been described, showcasing the synthetic routes to obtain related compounds (P. Sims, 1971). Another study synthesizes 9,10-anthracene methylene bis(methylene-sulfur-acetic acid) from anthracene, highlighting the procedures to introduce functional groups into the anthracene core (Wu Yu-qin, 2005).
Molecular Structure Analysis
The molecular structure of anthracene derivatives significantly influences their chemical reactivity and properties. For instance, the stepwise reduction of 9,10-bis(dimesitylboryl)anthracene showcases how modifications to the anthracene moiety affect its electronic structure and aromaticity (Yang Zheng et al., 2015).
Chemical Reactions and Properties
Anthracene derivatives undergo various chemical reactions, significantly affecting their properties. The photocatalytic oxygenation of anthracenes using 9-mesityl-10-methylacridinium ion as an electron-transfer photocatalyst is an example of a reaction leading to the formation of oxygenation products, demonstrating the reactive nature of these compounds under specific conditions (Hiroaki Kotani et al., 2004).
Physical Properties Analysis
The physical properties of 9,10-Anthracenediol, diacetate and related compounds vary with their molecular structure. For example, the control of the face-to-face π−π stacked packing arrangement of anthracene rings via chalcogen−chalcogen interaction shows how molecular packing can be influenced by structural modifications, affecting the material's physical properties (Kenji Kobayashi et al., 2005).
Wissenschaftliche Forschungsanwendungen
Anthraquinones as Pharmacological Tools and Drugs
Anthraquinones, including 9,10‐dioxoanthracenes, are notable for their diverse applications. Historically, they have served as colorants and also in medical contexts as laxatives, antimicrobials, and anti-inflammatory agents. Presently, they are indicated for treating conditions like constipation, arthritis, multiple sclerosis, and cancer. They are also valuable as tool compounds for biochemical and pharmacological studies and could potentially lead to future drug developments. However, their safety, particularly due to the quinone moiety, is a subject of ongoing scrutiny (Malik & Müller, 2016).
Effects on Cell Metabolism and Structure
9,10-Anthracenedione, diacetate (ANT) has demonstrated significant impact on cell metabolism and structure, particularly in Friend leukemia cells. It induces changes in cell nucleic acid content, evident in cells treated with ANT, which exhibit alterations in DNA and RNA contents. Additionally, ANT treatment causes some cells to become polyploid and affects nuclear chromatin structure (Evenson et al., 1980).
Applications in Electroluminescent Devices
Diaminoanthracene derivatives, closely related to 9,10-Anthracenediol, diacetate, are used in electroluminescent devices such as OLEDs (Organic Light-Emitting Diodes). These compounds have shown significant performance in emitting intensive green light, indicating their potential in electronics and display technologies (Yu et al., 2002).
Anti-Counterfeiting and Information Encryption Materials
Anthraquinone-modified β-cyclodextrin supramolecular polymers, incorporating 9,10-Anthracenediol, have been developed for use in information encryption and anti-counterfeiting materials. This application takes advantage of the photoreductive properties of the anthraquinone group, which rapidly produces 9,10-Anthracenediol with strong fluorescence upon photoreduction. The reversible nature of this reaction allows for unique applications in security and data protection (Chen et al., 2020).
Advances in Anticancer Drug Development
Anthracene-9,10-diones, a group that includes compounds like 9,10-Anthracenediol, diacetate, are significant in the development of anticancer drugs. Notable drugs like doxorubicin and mitoxantrone, derived from this class, have been successfully used in chemotherapy for both hematological malignancies and solid tumors. The anthraquinone core of these compounds continues to be a promising scaffold for new drug candidates (Tikhomirov et al., 2017).
Fluorescent pH Sensors and Biological Probes
9,10-Anthracenediol, diacetate and its derivatives have been used to develop fluorescent pH sensors and biological probes. These compounds demonstrate aggregation-induced emission (AIE) properties, making them suitable for detecting pH changes and biomacromolecules like proteins and DNA. This application is significant for both scientific research and medical diagnostics (Lu et al., 2010).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(10-acetyloxyanthracen-9-yl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O4/c1-11(19)21-17-13-7-3-5-9-15(13)18(22-12(2)20)16-10-6-4-8-14(16)17/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RURGWVZQAKAYDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C2C=CC=CC2=C(C3=CC=CC=C31)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40209156 | |
| Record name | 9,10-Anthracenediol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Anthracenediol, diacetate | |
CAS RN |
604-66-0 | |
| Record name | 9,10-Diacetoxyanthracene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=604-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9,10-Anthracenediol, diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000604660 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC4719 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4719 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9,10-Anthracenediol, diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40209156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



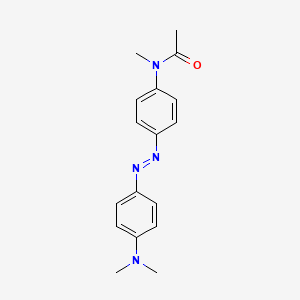
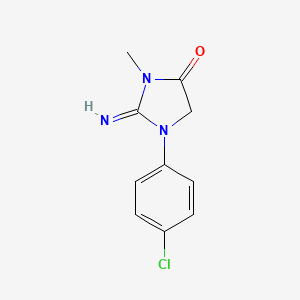
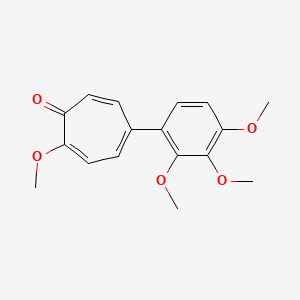
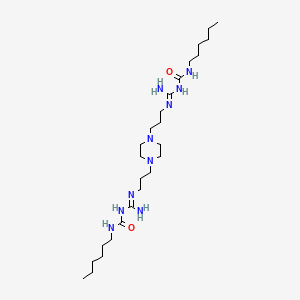
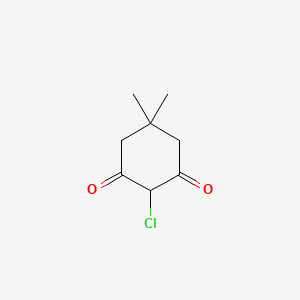
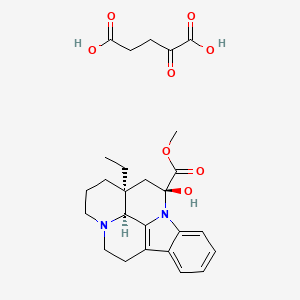
![[[5-[2,4-Dioxo-5-[3-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]prop-1-enyl]pyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1208039.png)
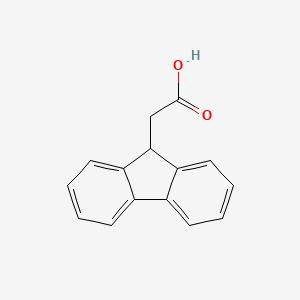
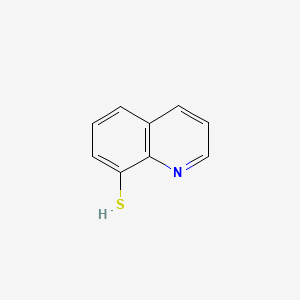
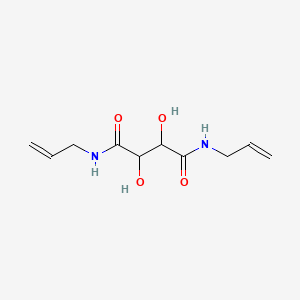
![(2S)-6-[(8S)-8-Amino-6-azaspiro[3.4]octan-6-yl]-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid](/img/structure/B1208047.png)
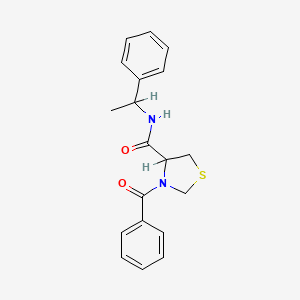
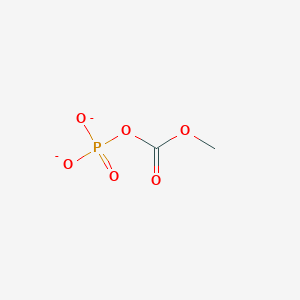
![[(2R,7R,9R,10R)-1,2,5-Trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-10-yl] acetate](/img/structure/B1208050.png)